Carcainium chloride, a quaternary derivative of the local anesthetic lidocaine, has been investigated for its potential therapeutic applications in various fields. This compound has shown promise in the medical domain, particularly for its antitussive effects in patients with chronic cough associated with idiopathic interstitial pneumonias (IIP). The interest in carcainium chloride stems from its ability to inhibit cough with a mechanism of action that is distinct from that of lidocaine, suggesting a unique therapeutic profile2.
In the medical field, carcainium chloride has been evaluated for its antitussive properties. A pilot study involving eight female patients with IIP demonstrated that nebulized carcainium chloride significantly reduced cough frequency and improved the quality of life without significant side effects. The study employed a double-blind, randomized, placebo-controlled crossover design, providing robust evidence for the compound's efficacy in controlling cough in IIP patients2.
Although not directly related to carcainium chloride, a structurally similar compound, ditercalinium chloride, has been studied for its anticancer properties. Ditercalinium chloride was found to associate closely with mitochondrial DNA and inhibit its replication, which could potentially lead to the depletion of mitochondrial DNA in cancer cells. This mechanism could be exploited in the development of anticancer strategies. However, further research is needed to determine if carcainium chloride shares similar anticancer activities1.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: